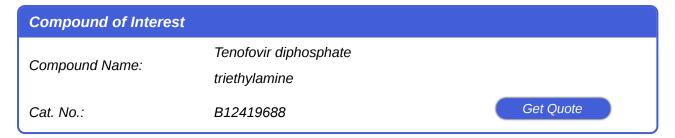


# A Comparative Guide to Tenofovir Diphosphate Quantification: PBMCs vs. Dried Blood Spots

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For researchers, scientists, and drug development professionals, the accurate measurement of tenofovir diphosphate (TFV-DP), the active metabolite of the antiretroviral drug tenofovir, is critical for assessing adherence to pre-exposure prophylaxis (PrEP) and treatment regimens for HIV and Hepatitis B. This guide provides a comprehensive comparison of two common matrices for TFV-DP quantification: peripheral blood mononuclear cells (PBMCs) and dried blood spots (DBS), supported by experimental data and detailed protocols.

The choice between analyzing TFV-DP in PBMCs or DBS depends on the specific research question, available resources, and the desired window of adherence measurement. While PBMCs have traditionally been the standard for intracellular drug monitoring, DBS offers a less invasive and more practical alternative, particularly in resource-limited settings.

## **Performance Comparison at a Glance**

A key aspect of comparing these two methods is understanding the correlation and variability of TFV-DP concentrations measured in each matrix. The following table summarizes quantitative data from a study involving 35 well-controlled HIV-infected women receiving a tenofovir-based regimen.[1]



Parameter	PBMCs	Dried Blood Spots (DBS)
Median TFV-DP Concentration	125 fmol/10 <sup>6</sup> cells (Range: 1– 278)	1,874 fmol/punch (Range: 706–3,776)
Correlation with Each Other (r)	\multicolumn{2}{c	}{0.63 (95% CI: 0.37-0.79, p<0.0001)}
Between-Visit Variability (% Difference)	21.9% (Range: 2.4–93.2)	8.5% (Range: 0.4–29.8)
Coefficient of Variation (CV)	49%	39%

The data indicates a significant correlation between TFV-DP levels in PBMCs and DBS.[1] However, DBS measurements demonstrate lower variability, suggesting it may be a more consistent measure of adherence.[1] The longer intracellular half-life of TFV-DP in red blood cells (the primary component of DBS) of approximately 17 days, compared to 3-4 days in PBMCs, contributes to this lower variability and provides a longer-term assessment of drug exposure.[2][3]

# **Experimental Workflows**

The quantification of TFV-DP from both PBMCs and DBS typically involves sample collection, processing, extraction, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for its high sensitivity and specificity.[2]



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Fig 1. Comparative experimental workflows for TFV-DP quantification.

# **Detailed Experimental Protocols**

Below are detailed methodologies for the key experiments involved in quantifying TFV-DP in both PBMCs and DBS.

#### **PBMC Isolation and TFV-DP Quantification**

This protocol outlines the steps from whole blood collection to the analysis of TFV-DP in PBMCs.

- Whole Blood Collection: Collect whole blood in EDTA tubes.
- PBMC Isolation:
  - Isolate PBMCs using a Ficoll-Paque PLUS density gradient centrifugation method.
  - Carefully collect the mononuclear cell layer (buffy coat).
  - Wash the collected cells twice with Phosphate Buffered Saline (PBS), centrifuging at 100-250 x g for 10 minutes for each wash.[2]
- Cell Counting:
  - Resuspend the cell pellet in PBS.
  - Perform a cell count using a hemocytometer or an automated cell counter to determine the number of cells.[2]
- Cell Lysis and Extraction:
  - Centrifuge the counted cells and discard the supernatant.
  - Lyse the cell pellet with 500 μL of an ice-cold 70:30 methanol-water solution.
  - Vortex vigorously and incubate on ice for 30 minutes to ensure complete lysis.
  - Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.



- Transfer the supernatant to a new tube for analysis.
- LC-MS/MS Analysis:
  - Analyze the supernatant using a validated LC-MS/MS method to quantify TFV-DP.
  - Normalize the results to the number of cells to report the concentration in fmol/10<sup>6</sup> cells.

## **DBS Preparation and TFV-DP Quantification**

This protocol details the simpler process for quantifying TFV-DP from dried blood spots.

- Whole Blood Collection and Spotting:
  - Collect whole blood in EDTA tubes.
  - Spot 30 μL of whole blood onto a 903 Protein Saver Card.[1]
- Drying and Storage:
  - Allow the spots to dry for at least 2 hours at room temperature.
  - Store the cards in plastic bags with desiccant at -20°C until analysis.
- Sample Punching and Extraction:
  - At the time of analysis, punch a 3-mm diameter disc from the center of the dried blood spot using a micropuncher.[1]
  - Place the punch into a clean tube.
  - Add 500 μL of a 70:30 methanol-water solution.[1]
  - Extract TFV-DP by sonicating the sample for 10-15 minutes.[1][2]
  - Centrifuge to pellet the paper disc and any debris.
- LC-MS/MS Analysis:

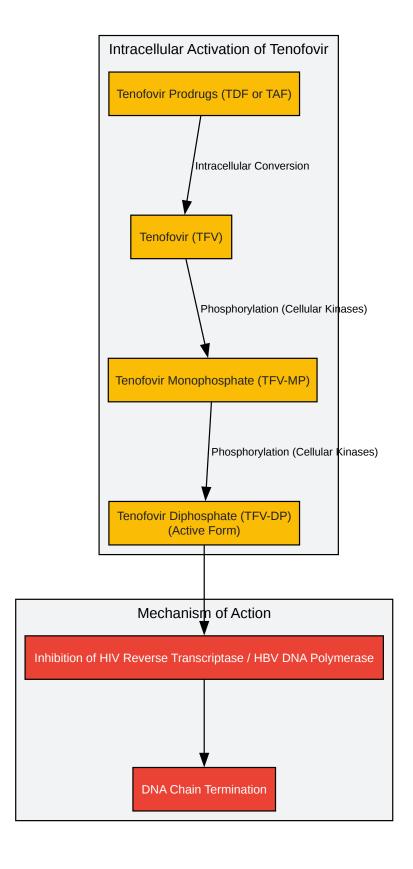


- Transfer the supernatant to a new tube.
- Analyze the supernatant using a validated LC-MS/MS method to quantify TFV-DP.
- Results are reported as fmol/punch.

# **The Metabolic Pathway of Tenofovir**

To understand the significance of measuring TFV-DP, it's important to recognize its place in the metabolic pathway of tenofovir prodrugs.





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Fig 2. Metabolic activation of tenofovir to its active diphosphate form.



Tenofovir is administered as a prodrug, either tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF).[2] These prodrugs are converted intracellularly to tenofovir, which is then phosphorylated by cellular kinases in two sequential steps to form the active metabolite, tenofovir diphosphate (TFV-DP).[2] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase and DNA polymerase, leading to chain termination and prevention of viral replication.[2]

#### Conclusion

Both PBMCs and DBS are viable matrices for the quantification of TFV-DP to monitor adherence to tenofovir-based therapies.

- PBMCs provide a measure of TFV-DP in the cellular compartment where HIV replication primarily occurs, reflecting a shorter-term adherence window. The process, however, is more complex and costly.
- DBS offers a simpler, less invasive, and more stable method for sample collection, transport, and storage. The quantification of TFV-DP in DBS, primarily from red blood cells, provides a longer-term measure of cumulative drug exposure and has been shown to have lower variability. This makes it a particularly valuable tool for adherence monitoring in large-scale clinical trials and public health programs.

The choice of matrix should be guided by the specific objectives of the study, logistical considerations, and the desired timeframe of adherence assessment. For many applications, the convenience and reliability of DBS make it an increasingly preferred method for monitoring tenofovir adherence.

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